Methyl 2-carbamoyl-6-fluoroquinoline-4-carboxylate
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Overview
Description
“Methyl 2-carbamoyl-6-fluoroquinoline-4-carboxylate” is a chemical compound with the molecular formula C12H9FN2O3 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of fluoroquinolones, including “this compound”, involves various synthetic approaches to the quinolone system, as well as all kinds of structural modifications by incorporating substituents into 1–8 positions or by means of annelation . A derivative of [1, 2, 4]triazino[1,6-a]quinoline has been obtained from methyl 6-fluoro-4-oxo-1,4-dihydro-2-quinolincarboxylate through the N-amination followed by condensation of the corresponding aroyl isocyanate and cyclization of the obtained α-semicarbazidocarboxylate .Scientific Research Applications
Antibacterial Activity
Methyl 2-carbamoyl-6-fluoroquinoline-4-carboxylate, like other fluoroquinolones, is primarily researched for its potent antibacterial activity. The compound is part of a broader class of fluoroquinolones known for their action against a wide range of gram-negative and gram-positive bacteria. The mechanism involves targeting bacterial DNA gyrase, an essential enzyme for bacterial DNA replication, leading to the inhibition of bacterial growth and proliferation. This mechanism is shared among fluoroquinolones, indicating the critical role of the fluoroquinoline core structure in their antibacterial efficacy (Wolfson & Hooper, 1985).
Structure-Activity Relationship (SAR)
Research on the structure-activity relationship of fluoroquinolones, including compounds similar to this compound, has provided insights into the molecular features essential for antibacterial activity. The addition of a fluorine atom at the 6-position, as seen in these compounds, enhances antibacterial properties against a spectrum of bacteria, including gram-positive and gram-negative organisms. These studies contribute to the development of new fluoroquinolones with improved efficacy and broader antibacterial spectra (Koga et al., 1980).
Antitumor Activity
Beyond their antibacterial applications, fluoroquinoline derivatives are explored for potential antitumor activities. The design and synthesis of quinoline compounds, leveraging the core fluoroquinoline structure, have been studied for their ability to inhibit tubulin assembly, a critical process in cancer cell division. This line of research indicates the versatility of the fluoroquinoline scaffold for developing compounds with antitumor properties, potentially offering new avenues for cancer therapy (Chang et al., 2009).
Antimycobacterial Activities
Fluoroquinolones, including variants of this compound, have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. These studies aim to develop new antimycobacterial agents capable of addressing drug-resistant strains of tuberculosis, highlighting the potential of fluoroquinoline derivatives in combating infectious diseases beyond their traditional antibacterial uses (Senthilkumar et al., 2009).
Mechanism of Action
Fluoroquinolones, the family of compounds to which “Methyl 2-carbamoyl-6-fluoroquinoline-4-carboxylate” belongs, have a specific mechanism of action, different from antibiotics and other groups of antibacterials . They exhibit a high level of antibacterial activity due to their enhanced penetration ability through cell membranes and their effects on bacteria reproduction by inhibiting bacterial DNA-gyrase .
Properties
IUPAC Name |
methyl 2-carbamoyl-6-fluoroquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O3/c1-18-12(17)8-5-10(11(14)16)15-9-3-2-6(13)4-7(8)9/h2-5H,1H3,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEAFPSMZXSJRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C=C(C=C2)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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